molecular formula C16H16N2O3 B2494768 N-benzyl-N-ethyl-4-nitrobenzamide CAS No. 349396-05-0

N-benzyl-N-ethyl-4-nitrobenzamide

Cat. No.: B2494768
CAS No.: 349396-05-0
M. Wt: 284.315
InChI Key: MWXUHJACDKHYRK-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-4-nitrobenzamide: is an organic compound with the molecular formula C16H16N2O3 and a molecular weight of 284.32 g/mol . It is a derivative of benzamide, characterized by the presence of a benzyl group, an ethyl group, and a nitro group attached to the benzamide core. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-ethyl-4-nitrobenzamide typically involves the following steps:

    Nitration of Benzamide: Benzamide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position, forming 4-nitrobenzamide.

    Alkylation: The 4-nitrobenzamide is then subjected to alkylation with benzyl chloride and ethylamine under basic conditions to introduce the benzyl and ethyl groups, respectively.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Nitration: Using large reactors for the nitration step to ensure uniformity and efficiency.

    Purification: The crude product is purified using recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: N-benzyl-N-ethyl-4-nitrobenzamide can undergo reduction reactions to convert the nitro group to an amino group, forming N-benzyl-N-ethyl-4-aminobenzamide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products:

    Reduction Product: N-benzyl-N-ethyl-4-aminobenzamide.

    Substitution Products: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-benzyl-N-ethyl-4-nitrobenzamide is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound is used to study the effects of nitrobenzamide derivatives on cellular processes

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various chemical processes and formulations.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and ethyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    N-benzyl-N-methyl-4-nitrobenzamide: Similar structure but with a methyl group instead of an ethyl group.

    N-benzyl-N-ethyl-3-nitrobenzamide: Similar structure but with the nitro group at the meta position.

    N-benzyl-N-ethyl-4-aminobenzamide: Reduction product of N-benzyl-N-ethyl-4-nitrobenzamide.

Uniqueness: this compound is unique due to the specific positioning of the nitro group at the para position, which influences its reactivity and interaction with other molecules. The combination of benzyl and ethyl groups also imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-benzyl-N-ethyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-2-17(12-13-6-4-3-5-7-13)16(19)14-8-10-15(11-9-14)18(20)21/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXUHJACDKHYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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